Binding Affinity: AZ084 Exhibits Sub-Nanomolar Ki, Superior to First-Generation and Alternative CCR8 Antagonists
AZ084 binds to CCR8 with a Ki of 0.9 nM, representing a >1000-fold improvement over first-generation diazaspiroundecane antagonists (micromolar potency) [1]. It also demonstrates superior affinity compared to SB-649701, which has a pIC50 of 7.7 (equivalent to approximately 20 nM) [2], and matches the Ki of CCR8 antagonist 1 (1.6 nM) while offering a differentiated allosteric binding mechanism . The sub-nanomolar Ki of AZ084 translates to potent inhibition of CCR8-mediated signaling at low compound concentrations, reducing the amount of material required for in vitro and in vivo studies.
| Evidence Dimension | CCR8 binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.9 nM |
| Comparator Or Baseline | First-generation diazaspiroundecane antagonists: micromolar; SB-649701: ~20 nM (pIC50 7.7); CCR8 antagonist 1: 1.6 nM |
| Quantified Difference | >1000-fold improvement vs first-generation; 22-fold improvement vs SB-649701; 1.8-fold improvement vs CCR8 antagonist 1 |
| Conditions | Radioligand binding assay; human CCR8 expressed in recombinant system |
Why This Matters
Lower Ki values require less compound to achieve target engagement, reducing cost-per-experiment and minimizing off-target effects due to lower working concentrations.
- [1] Connolly S, et al. Orally bioavailable allosteric CCR8 antagonists inhibit dendritic cell, T cell and eosinophil migration. Biochem Pharmacol. 2012;83(6):778-87. View Source
- [2] Jin J, et al. Oxazolidinones as novel human CCR8 antagonists. Bioorg Med Chem Lett. 2007;17(6):1722-5. View Source
